molecular formula C14H14ClNO2 B8092430 Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

Cat. No.: B8092430
M. Wt: 263.72 g/mol
InChI Key: LNWISXNKXGBWAY-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrroloindole core. The structure includes a chlorine substituent at position 7 and an ethyl ester group at position 9 (inferred from methyl analog CAS 1432477-07-0, where SMILES indicates Cl at C7 and COOEt at C9) . This compound is of interest due to its structural similarity to mitomycinoid alkaloids, which exhibit significant biological activity, particularly in anticancer applications .

Properties

IUPAC Name

ethyl 6-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-18-14(17)13-10-8-9(15)5-6-11(10)16-7-3-4-12(13)16/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWISXNKXGBWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate typically involves the following steps:

  • Formation of the Pyrrolo[1,2-a]indole Core: This can be achieved through the cyclization of appropriate precursors, such as aminopyrrolines with halocarbonyl compounds[_{{{CITATION{{{_3{Di-, tetra-, and perhydropyrrolo 1,2- - Springer.

  • Carboxylation: The carboxylate group is introduced via esterification reactions, resulting in the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indole ring to its corresponding oxo derivatives.

  • Reduction: Reduction of the carboxylate group to alcohols or amines.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-ol.

  • Substitution: Ethyl 7-azido-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is part of a broader class of pyrroloindole derivatives known for their diverse pharmacological properties. These compounds have shown promise in the following areas:

  • Anticancer Activity : Some derivatives of pyrroloindole exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications in the pyrroloindole structure can enhance their selectivity and potency against tumor cells.
  • Antimicrobial Properties : Compounds similar to this compound have been evaluated for antimicrobial activity against bacteria and fungi. The incorporation of chlorine and other substituents has been linked to increased antimicrobial efficacy.

Recent studies have investigated the biological activities of pyrroloindole derivatives, including this compound. Key findings include:

  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes involved in disease pathways, such as kinases and proteases. This inhibition can lead to therapeutic effects in diseases like cancer and inflammation.
  • Neuroprotective Effects : Some research suggests that pyrroloindole compounds may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammatory responses.

Synthetic Utility

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups that can be further modified for enhanced biological activity. The compound serves as a versatile intermediate in organic synthesis, particularly in:

  • Drug Development : Its structural features make it an attractive scaffold for developing new drugs targeting multiple biological pathways.
  • Chemical Biology : Researchers utilize this compound to probe biological systems and understand the mechanisms underlying its pharmacological effects.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer properties of several pyrroloindole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM. The study concluded that further optimization could lead to more potent anticancer agents.

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Ring System and Substituent Variations

Pyrroloindole vs. Pyrrolopyridine Derivatives
  • Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9b) :
    This compound shares the ethyl ester group but replaces the indole ring with a pyridine ring. The chlorine substituent is at position 3. Synthesized via hydrogenation over Pd/C, it achieved a 60% yield .

    • Key Difference : Pyrrolopyridine derivatives lack the fused benzene ring of pyrroloindoles, reducing aromaticity and altering electronic properties.
  • Ethyl 7-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9d) :
    Features a methoxy group at position 7, synthesized via flash chromatography with 75% yield. The methoxy group enhances electron density compared to chlorine .

Substituted Pyrroloindole Derivatives
  • tert-Butyl 2,3-Dihydro-1H-Pyrrolo[1,2-a]Indole-9-Carboxylate (3ba) :
    Replaces the ethyl ester with a tert-butyl group, synthesized in 40% yield. The bulky tert-butyl group decreases solubility compared to ethyl esters .

  • 2,3-Dihydro-1H-Pyrrolo[1,2-a]Indole-9-Carbonitrile :
    Substitutes the ester with a nitrile group, synthesized via intramolecular Heck reactions. The nitrile group increases polarity, influencing binding interactions in biological systems .

Physicochemical and Spectroscopic Properties

  • Ethyl 7-Cl-Pyrroloindole-9-COOEt :
    Expected IR peaks: ~1708 cm⁻¹ (ester C=O stretch) and ~3435 cm⁻¹ (NH stretch) based on analog 9d .
  • Ethyl 5-Cl-Pyrrolopyridine-2-COOEt (9b) :
    NMR data (similar to 9d): δ 1.41 (t, CH3), 4.43 (q, CH2), aromatic protons at δ 7.13–7.77 .
  • tert-Butyl Pyrroloindole-9-COOEt (3ba) : Melting point: 161–162°C; IR shows absence of NH stretch due to tert-butyl steric effects .

Biological Activity

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₁₄ClN₁O₂
  • Molecular Weight : 265.72 g/mol
  • CAS Number : 102581685

Structure

The structure of this compound can be represented as follows:

Structure C14H14ClN1O2\text{Structure }\quad \text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_{1}\text{O}_{2}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrroloindole derivatives. This compound has shown promising results in inhibiting various cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of pyrroloindole derivatives, this compound exhibited significant inhibition against several cancer cell lines with a GI50 value ranging from 30 to 50 µM. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line GI50 (µM)
MCF-730
A54940
HCT11650

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may inhibit the activity of protein kinases involved in tumor growth and metastasis.

Neuroprotective Effects

Further research indicates that this compound may also possess neuroprotective properties. A study on NMDA receptors demonstrated that derivatives of pyrroloindoles could modulate glutamate signaling, which is crucial in neurodegenerative diseases.

Case Study: NMDA Receptor Modulation

This compound was tested for its ability to modulate NMDA receptor activity. The results indicated that it could enhance receptor function at low concentrations while exhibiting antagonistic effects at higher doses.

Concentration (µM) Effect on NMDA Receptors
0.1Enhancement
10Inhibition

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of Pyrrole Ring : Using cyclization reactions involving indole derivatives.
  • Chlorination : Selective chlorination at the 7-position.
  • Esterification : Reaction with ethyl chloroformate to yield the final ester product.

Q & A

Q. What are the optimal synthetic routes for Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate?

The synthesis often involves intramolecular Heck reactions or cyclization strategies. For example, analogous pyrroloindole cores are synthesized via Heck reactions using [1-(2-bromoaryl)pyrrolidin-2-ylidene]acetates, achieving yields >90% under optimized conditions (e.g., Pd catalysis, reflux in acetonitrile) . Purification typically employs flash chromatography with gradients of hexane/ethyl acetate (e.g., 7:1 to 3:1) or recrystallization from AcOEt/hexane .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • ¹H NMR : Signals for the ethyl ester (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet) and pyrrolidine protons (δ ~2.7 ppm, multiplet) .
  • IR : Strong C=O ester stretch at ~1730 cm⁻¹ and aromatic C-Cl stretch at ~750 cm⁻¹ .
  • HRMS : Exact mass calculated for C₁₄H₁₃ClN₂O₂ (e.g., [M+H]+ m/z 292.0612) .

Q. What solvents and conditions are recommended for recrystallization?

Ethyl acetate/hexane mixtures are effective for obtaining high-purity crystals. For example, tert-butyl analogs recrystallize as colorless prisms with sharp melting points (e.g., 161–162°C) .

Advanced Research Questions

Q. How do reaction conditions influence yield in intramolecular Heck cyclizations?

Yields vary with catalyst loading, solvent polarity, and temperature. Evidence from analogous syntheses shows:

  • Pd(OAc)₂ (5 mol%) with PPh₃ in DMF at 80°C achieves ~60% yield .
  • Optimized conditions (e.g., microwave-assisted heating) may increase yields to >90% . Contradictions in yield data (60% vs. 91%) highlight the need for precise control of reaction parameters .

Q. How can computational methods validate the compound’s geometry?

X-ray crystallography data (e.g., C–C bond lengths: 1.38–1.42 Å, dihedral angles <5°) confirm the planar pyrroloindole core . Density Functional Theory (DFT) can compare calculated vs. experimental geometries to assess steric or electronic distortions.

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • NMR discrepancies : Deuterated solvent effects (e.g., CDCl₃ vs. DMSO-d₆) may shift proton signals.
  • Mass spectrometry : Isotopic patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) must align with theoretical ratios .
    Cross-referencing with literature databases (e.g., NIST Chemistry WebBook) ensures consistency .

Q. How is the chloro substituent’s position (C7) confirmed?

NOESY or ROESY NMR can detect spatial proximity between the chloro group and adjacent protons. For example, coupling between H-6 and H-8 protons in the indole ring verifies substitution at C7 .

Q. What in vitro assays are suitable for evaluating bioactivity?

While direct evidence is limited, related mitosenes (pyrroloindole derivatives) are tested for:

  • Kinase inhibition : GSK-3β assays using ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

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